2-Chloro-3-methyl-5-(trifluoromethyl)aniline
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Overview
Description
2-Chloro-3-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with methylamine, followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 3-Amino-4-chlorobenzotrifluoride
- 6-Chloro-α,α,α-trifluoro-m-toluidine
Comparison: 2-Chloro-3-methyl-5-(trifluoromethyl)aniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSSROOIJASAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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